molecular formula C10H13ClN2O4 B7578965 3-[(4-Chloro-1-methylpyrrole-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid

3-[(4-Chloro-1-methylpyrrole-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid

Cat. No. B7578965
M. Wt: 260.67 g/mol
InChI Key: GBWAGNXBURUGAM-UHFFFAOYSA-N
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Description

3-[(4-Chloro-1-methylpyrrole-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid is a chemical compound that has been synthesized for various scientific research purposes. It is commonly referred to as CMPF and is a derivative of a naturally occurring amino acid, valine. CMPF has been studied for its potential use in the treatment of various diseases, including cancer.

Mechanism of Action

CMPF is thought to inhibit the activity of enzymes involved in the metabolism of fatty acids. Specifically, it has been shown to inhibit the activity of acyl-CoA synthetase, which is involved in the activation of fatty acids for use in energy production.
Biochemical and physiological effects:
The inhibition of acyl-CoA synthetase by CMPF has been shown to have various biochemical and physiological effects. It has been shown to decrease the uptake of fatty acids into cells, reduce the synthesis of triglycerides, and increase the oxidation of fatty acids for energy production.

Advantages and Limitations for Lab Experiments

CMPF has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has been shown to have specific and reproducible effects on enzyme activity. However, there are also limitations to the use of CMPF in laboratory experiments. It can be expensive to synthesize, and its effects may be limited to specific cell types or experimental conditions.

Future Directions

There are several potential future directions for research involving CMPF. It may have implications for the treatment of various diseases, including cancer and metabolic disorders. Additionally, further research is needed to fully understand the mechanisms of action of CMPF and its effects on various enzymes and metabolic pathways. Finally, the development of new and more efficient synthesis methods for CMPF may enable further research and potential therapeutic applications.

Synthesis Methods

CMPF can be synthesized through a multi-step process involving the reaction of valine with various reagents. The synthesis of CMPF is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

CMPF has been used in a variety of scientific research studies, including cancer research, metabolic studies, and enzyme inhibition studies. It has been shown to inhibit the activity of certain enzymes, which may have implications for the treatment of various diseases.

properties

IUPAC Name

3-[(4-chloro-1-methylpyrrole-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O4/c1-10(17,9(15)16)5-12-8(14)7-3-6(11)4-13(7)2/h3-4,17H,5H2,1-2H3,(H,12,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWAGNXBURUGAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC(=CN1C)Cl)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Chloro-1-methylpyrrole-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid

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